molecular formula C16H14N2O2 B135711 4-Amino-N-(2,6-dimethylphenyl)phthalimide CAS No. 158276-70-1

4-Amino-N-(2,6-dimethylphenyl)phthalimide

Cat. No. B135711
M. Wt: 266.29 g/mol
InChI Key: URALYBWTMWGVCV-UHFFFAOYSA-N
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Description

4-Amino-N-(2,6-dimethylphenyl)phthalimide is a chemical compound with the molecular formula C16H14N2O2 . It is a derivative of phthalimide, which is recognized from bioactive compounds and marketed drugs . Azomethine derivatives of 4-amino-N-phenyl-NI, wherein the imine unit acts as a part of the conjugation linker joining the N-phenyl-NI and a phenyl unit, were found to exhibit wide ranges of emission colors .


Synthesis Analysis

An efficient one-step synthesis of 4-amino substituted phthalimides has been developed . This method tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 4-Amino-N-(2,6-dimethylphenyl)phthalimide is characterized by a phthalimide ring with a 4-amino substituent . The N-phenyl ring has 2,6-dimethyl substituents .


Chemical Reactions Analysis

Azomethine derivatives of 4-amino-N-phenyl-NI, wherein the imine unit acts as a part of the conjugation linker joining the N-phenyl-NI and a phenyl unit, were found to exhibit wide ranges of emission colors . This suggests that the compound may undergo reactions that result in changes in its emission properties.


Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-N-(2,6-dimethylphenyl)phthalimide is 266.29 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Anticonvulsant Properties

A series of studies have focused on the anticonvulsant potential of 4-amino-N-(2,6-dimethylphenyl)phthalimide and related compounds. They have been shown to be effective against seizures induced by various methods in animal models, suggesting their potential as anticonvulsant drugs. Notably, these compounds displayed different levels of potency and toxicity, depending on their specific structures and the nature of the substituents on the N-phenyl ring. This highlights their relevance in the development of new antiepileptic medications (Bailleux, Vallée, Nuyts, & Vamecq, 1994).

Dipeptidyl Peptidase IV Inhibition

Research has also explored the role of 4-amino-N-(2,6-dimethylphenyl)phthalimides as inhibitors of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism, and its inhibition is a therapeutic target for type 2 diabetes. Some compounds in this category have shown potent inhibitory effects, even surpassing known DPP-IV inhibitors, which could lead to new treatments for diabetes and related metabolic disorders (Shimazawa, Takayama, Kato, Kato, & Hashimoto, 1999).

Anti-HIV Properties

There is preliminary evidence suggesting that certain structures based on 4-amino-N-(2,6-dimethylphenyl)phthalimide may have anti-HIV properties. This finding is particularly intriguing as it opens up a new avenue for antiviral drug development, although more research is required to fully understand and exploit this potential (Vamecq et al., 1998).

Application in Solid Phase Peptide Synthesis

Another application of this chemical is in the field of peptide synthesis. A derivative of 4-amino-N-(2,6-dimethylphenyl)phthalimide has been used as a fluorescent building block for solid-phase peptide synthesis. This application is particularly valuable for biological research, where fluorescent tagging of peptides can be crucial for studying protein interactions and other biological processes (Vázquez, Rothman, & Imperiali, 2004).

Polymer Chemistry

In the domain of polymer chemistry, derivatives of 4-amino-N-(2,6-dimethylphenyl)phthalimide have been utilized in the synthesis of polyimides. These polymers exhibit high thermal stability and enhanced solubility, making them valuable in various industrial applications (Im & Jung, 2000).

Fluorescent Probes

Lastly, 4-amino substituted phthalimides, including 4-amino-N-(2,6-dimethylphenyl)phthalimide, have been evaluated for their potential as fluorescent probes. Their solvatochromic properties with high quantum yields in non-polar solvents make them suitable for applications in bioimaging and studying biological systems (Kindahl & Chorell, 2014).

Safety And Hazards

The safety data sheet for phthalimide, a related compound, advises against its use in food, drugs, pesticides, or biocidal products . It also recommends wearing personal protective equipment and ensuring adequate ventilation when handling the compound .

Future Directions

Research on 4-Amino-N-(2,6-dimethylphenyl)phthalimide and related compounds could focus on their potential as anticonvulsant drugs . Additionally, their emission properties suggest potential applications in organic light-emitting diodes .

properties

IUPAC Name

5-amino-2-(2,6-dimethylphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URALYBWTMWGVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166394
Record name 4-Amino-N-(2,6-dimethylphenyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(2,6-dimethylphenyl)phthalimide

CAS RN

158276-70-1
Record name 4-Amino-N-(2,6-dimethylphenyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158276701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(2,6-dimethylphenyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-nitrophthalic anhydride (1.0 g, 5.2 mmol) and 2,6-dimethylaniline (0.65 mL, 5.3 mmol) in acetic acid (50 mL) was heated at 100° C. overnight (14 h). The reaction mixture was cooled, diluted with ethyl acetate and washed with saturated sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated. The product was dissolved in ethanol (50 mL), tin (II) chloride (1.4 g, 6.2 mmol) was added and the mixture was heated to reflux for 5 h. The reaction mixture was cooled and made basic by adding aqueous 2 N sodium hydroxide. Ethyl acetate was added and the layers were separated. The organic layer was washed with water and saturated sodium chloride, dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to give 5-amino-2-(2,6-dimethylphenyl)isoindoline-1,3-dione (0.93 g, 67%), which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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